N-Demethyl Methylone Hydrochloride
Overview
Description
N-Demethyl Methylone Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of methylone, a synthetic cathinone, and is known for its psychoactive properties. This compound is of interest in various fields of scientific research due to its structural and functional similarities to other well-known psychoactive substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Methylone Hydrochloride typically involves the demethylation of methylone. One common method starts with 3,4-methylenedioxypropiophenone, which undergoes bromination to form 2-bromo-3,4-methylenedioxypropiophenone. This intermediate is then reacted with methylamine to produce methylone. The final step involves the demethylation of methylone to yield N-Demethyl Methylone, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other synthetic cathinones. These methods typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Methylone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .
Scientific Research Applications
N-Demethyl Methylone Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a model compound for understanding the pharmacology of synthetic cathinones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-Demethyl Methylone Hydrochloride is similar to that of other synthetic cathinones. It acts primarily by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound’s effects on the central nervous system result in its psychoactive properties .
Comparison with Similar Compounds
Similar Compounds
Methylone: A closely related compound with similar psychoactive effects.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
3,4-Methylenedioxymethamphetamine (MDMA): A well-known psychoactive substance with empathogenic effects.
Uniqueness
N-Demethyl Methylone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other synthetic cathinones. Its demethylated structure allows for different metabolic pathways and potentially different therapeutic applications .
Biological Activity
N-Demethyl Methylone Hydrochloride, a derivative of methylone, is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential effects on human health. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, metabolic pathways, and toxicological implications, supported by relevant data tables and research findings.
Overview of Methylone and Its Metabolites
Methylone (3,4-methylenedioxy-N-methylcathinone) is structurally similar to MDMA and acts primarily as a serotonin-norepinephrine-dopamine releasing agent . Upon administration, methylone undergoes N-demethylation to form N-Demethyl Methylone (also known as methylenedioxycathinone, MDC) and other metabolites like 4-hydroxy-3-methoxymethcathinone (HMMC) . These metabolic processes significantly influence the pharmacological profile of the compound.
Pharmacodynamics
Methylone exhibits mixed reuptake inhibition and releasing activity for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Specifically:
- Serotonin Transporter (SERT) : Methylone has approximately three-fold lower affinity compared to MDMA.
- Norepinephrine Transporter (NET) : Affinity is similar to that of MDMA.
- Dopamine Transporter (DAT) : Comparable affinity to MDMA but less potent overall due to lower VMAT2 affinity .
The N-demethylated metabolite MDC shows decreased overall transporter inhibition potency compared to methylone, indicating altered pharmacological effects post-metabolism .
Pharmacokinetics
Methylone's pharmacokinetics have been studied in both animal models and humans. Key findings include:
- Elimination Half-Life : Ranges from 5.8 to 6.9 hours following oral administration of doses between 50 mg and 200 mg in humans .
- Metabolic Pathways : The primary metabolic routes include:
The pharmacokinetic profile suggests rapid absorption with a Tmax of approximately 1.5 hours for lower doses .
Toxicological Studies
Research indicates that this compound can induce significant cardiovascular effects. For instance:
- Injection of the N-demethylated metabolite MDA at doses between 1–10 mg/kg increases blood pressure and heart rate .
- The sympathomimetic effects observed with certain metabolites suggest potential risks for cardiovascular health .
Study on Cytotoxicity
A study evaluating the cytotoxic effects of methylone and its metabolites on human liver cells demonstrated concentration-dependent toxicity. The effective concentration (EC50) values were higher in three-dimensional cultures compared to two-dimensional cultures, indicating differential responses based on cellular architecture .
Compound | EC50 (2D) | EC50 (3D) |
---|---|---|
Methylone | 4.8 mM | 5.2 mM |
Pentedrone | 2.8 mM | 3.6 mM |
This suggests that the three-dimensional model more accurately reflects in vivo conditions regarding drug metabolism and toxicity.
Pharmacokinetic Analysis
A detailed pharmacokinetic study involving controlled administration of methylone in humans revealed dose-proportional increases in plasma concentrations, with notable AUC values correlating with higher doses:
Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0–24 (h·ng/mL) | T1/2 (h) |
---|---|---|---|---|
50 | 153 | 1.5 | 1042.8 | 5.8 |
100 | 304 | 2.5 | 2441.2 | 6.4 |
150 | 355 | 2.0 | 3524.4 | 6.9 |
200 | 604 | 2.0 | 5067.9 | 6.4 |
This data underscores the rapid kinetics and potential for accumulation with repeated dosing .
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSBBVXFGPYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747465 | |
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-37-9 | |
Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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